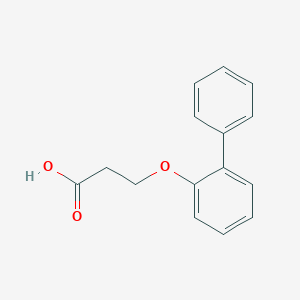
3-(2-Phenylphenoxy)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Phenylphenoxy)propanoic acid is likely a type of phenylpropanoic acid, which are compounds with a structure containing a benzene ring conjugated to a propanoic acid .
Synthesis Analysis
While specific synthesis methods for 3-(2-Phenylphenoxy)propanoic acid are not available, propionic acid can be produced through various methods such as fermentative pathways, biosynthetic pathways, and amino acid catabolic pathways .Scientific Research Applications
Pharmacological and Therapeutic Roles
Phenolic acids, including compounds similar to 3-(2-Phenylphenoxy)propanoic acid, exhibit a wide array of biological and pharmacological effects due to their antioxidant activity, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, anti-microbial, anti-hypertension properties, and more. For instance, Chlorogenic Acid (CGA) is recognized for its significant therapeutic roles such as modulating lipid metabolism and glucose regulation, offering potential treatments for hepatic steatosis, cardiovascular disease, diabetes, and obesity (Naveed et al., 2018).
Anticancer Potential
Cinnamic acid derivatives, sharing structural similarities with 3-(2-Phenylphenoxy)propanoic acid, have been researched for their anticancer potentials. These compounds, due to their chemical reactivity, have been utilized in medicinal research as antitumor agents. Their synthesis and biological evaluation have highlighted the potential for cinnamic acid derivatives in anticancer research, underscoring their significant yet underutilized medicinal tradition (De, Baltas, & Bedos-Belval, 2011).
Environmental Impact and Sorption Studies
The sorption behavior of phenoxy herbicides, which include compounds structurally related to 3-(2-Phenylphenoxy)propanoic acid, has been reviewed to understand their interaction with soil, organic matter, and minerals. These studies are crucial for assessing the environmental impact and fate of such compounds, providing data on their distribution coefficients and influencing factors such as soil organic carbon content and pH levels (Werner, Garratt, & Pigott, 2012).
Antioxidant Properties and Health Benefits
Syringic acid, another phenolic compound, exemplifies the extensive therapeutic applications of phenolics in preventing diabetes, cardiovascular diseases, cancer, and exhibiting antioxidant, antimicrobial, anti-inflammatory activities. Its significant free radical scavenging ability and the modulation of enzyme activity and protein dynamics offer a broad spectrum of health benefits, including neuro and hepatoprotective activities. This highlights the potential of phenolic compounds in biomedical fields and their industrial applications (Srinivasulu et al., 2018).
Future Directions
Mechanism of Action
Target of Action
The primary targets of 3-(2-Phenylphenoxy)propanoic acid are currently unknown. This compound is a derivative of 2-phenylpropanoic acid , which suggests it may have similar targets or mechanisms of action as other phenylpropanoic acid derivatives.
Mode of Action
The mode of action of 3-(2-Phenylphenoxy)propanoic acid Given its structural similarity to other phenylpropanoic acid derivatives , it may interact with its targets in a similar manner.
Biochemical Pathways
The biochemical pathways affected by 3-(2-Phenylphenoxy)propanoic acid As a derivative of 2-phenylpropanoic acid , it may affect similar pathways. The downstream effects of these pathway alterations are currently unknown and require further investigation.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-(2-Phenylphenoxy)propanoic acid These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 3-(2-Phenylphenoxy)propanoic acid is not well-documented. Factors such as pH, temperature, and the presence of other molecules could potentially impact the compound’s action.
properties
IUPAC Name |
3-(2-phenylphenoxy)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c16-15(17)10-11-18-14-9-5-4-8-13(14)12-6-2-1-3-7-12/h1-9H,10-11H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBDJEOVEHGGMOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2OCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Phenylphenoxy)propanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

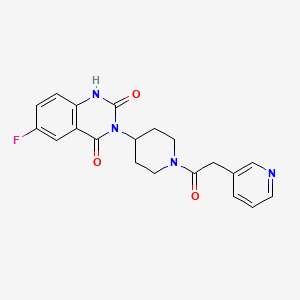
![ethyl 7-methyl-3,5-diphenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2718099.png)


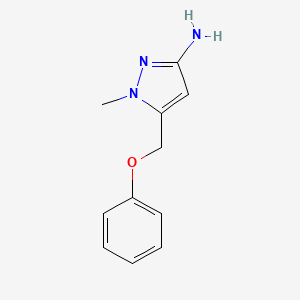
![3-(4-fluorophenyl)-1-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2718103.png)
![2-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}indolizine](/img/structure/B2718106.png)
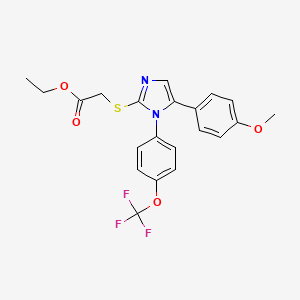
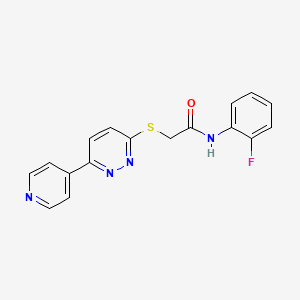
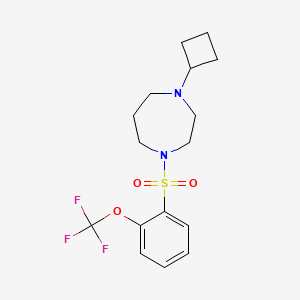
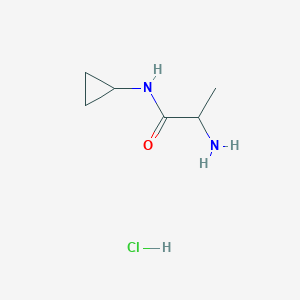
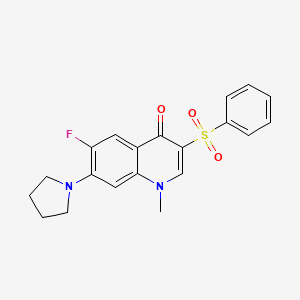
![Benzo[d][1,3]dioxol-5-yl(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone](/img/structure/B2718116.png)
![9-Chloro-2-cyclohexyl-4H-imidazo[4,5,1-IJ]quinolin-6(5H)-one](/img/structure/B2718117.png)